Acid green 16

Description

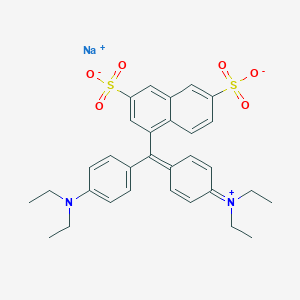

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O6S2.Na/c1-5-32(6-2)25-13-9-22(10-14-25)31(23-11-15-26(16-12-23)33(7-3)8-4)30-21-28(41(37,38)39)20-24-19-27(40(34,35)36)17-18-29(24)30;/h9-21H,5-8H2,1-4H3,(H-,34,35,36,37,38,39);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGCNDBLFSEBDW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N2NaO6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901340400 |

Source

|

| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901340400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3369-56-0, 12768-78-4 |

Source

|

| Record name | Acid Green Pure V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003369560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acid green 16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012768784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901340400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen [4-[4-(diethylamino)-α-(3,6-disulphonato-1-naphthyl)benzylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Acid Green 16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Acid Green 16?

An In-Depth Technical Guide to the Chemical Properties and Applications of Acid Green 16

Introduction: Defining Acid Green 16

Acid Green 16 (C.I. 44025) is a synthetic, water-soluble anionic dye belonging to the triarylmethane class.[1][2] It presents as a dark green powder and is utilized across various scientific and industrial domains for its distinct spectral properties and staining capabilities.[3][4][5] While primarily known for its application in the textile industry for dyeing protein-based fibers like wool and silk, its utility extends into critical research areas.[1][6] In advanced scientific settings, it serves as a valuable tool in biological and histological research as a counterstain, an analytical standard for method development, and a model compound for studies in environmental remediation and sensor technology.[3]

This guide provides a comprehensive overview of the chemical and physical properties of Acid Green 16, its core reaction mechanisms, detailed protocols for its application in research, and critical safety considerations, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

The foundational characteristics of Acid Green 16 dictate its behavior in various chemical systems. A notable point of discrepancy in literature is its precise molecular formula, which arises from the use of either dimethylamino or diethylamino derivatives during synthesis.[2] The use of bis(4-(diethylamino)phenyl)methanol results in a dye with a more yellow-green hue compared to the standard synthesis using bis(4-(dimethylamino)phenyl)methanol.[1][2] The most commonly cited CAS Number, 12768-78-4, is predominantly associated with the diethyl derivative by major chemical databases like PubChem.[7]

Core Identifiers and Properties

The key quantitative and qualitative properties of the more commonly referenced diethyl form of Acid Green 16 are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate | [3][7] |

| Synonyms | Erio Green B, Lissamine Green V, Naphthalene Green V, C.I. 44025 | [4][7] |

| CAS Number | 12768-78-4 (primary), 1325-44-6 | [3][4][7] |

| Molecular Formula | C₃₁H₃₃N₂NaO₆S₂ | [3][7][8] |

| Molecular Weight | 616.7 g/mol | [3][7][8] |

| Appearance | Dark green powder | [2][4][5] |

| Solubility | Soluble in water (blue-green solution), soluble in ethanol (green solution) | [1][4][5][8] |

| pH of 1% Solution | 7.0 - 9.0 | [5] |

| Behavior in Acid | Turns yellow-brown in concentrated sulfuric acid; yellow upon dilution | [1][2][4][9] |

Chemical Structure

Acid Green 16 is structurally classified as a triarylmethane dye.[2] Its vibrant color is a result of the extensive conjugated pi system across the three aryl rings. The molecule's anionic character is conferred by two sulfonic acid groups (-SO₃⁻) on the naphthalene ring system. These groups are critical for its high water solubility and its primary mechanism of action in dyeing, which involves forming strong electrostatic interactions with protonated amino groups on proteinaceous substrates like wool and silk.[3][8]

Applications in a Research Context

Beyond its industrial use in textiles, Acid Green 16 has been adopted as a versatile tool in various research and development applications.

Histological and Biological Staining

In biological research, Acid Green 16 serves as a vital counterstain in complex staining protocols.[3] Its function is to provide sharp contrast, allowing for the clear visualization of specific tissue components. It is particularly effective for highlighting collagen and general cytoplasmic elements under microscopic examination.[3] Its well-defined structure and consistent performance make it a reliable reagent for achieving reproducible results in histology.

Analytical Method Development

The dye's stability and strong chromophore make it an excellent standard for the development and validation of analytical methods, including chromatography and spectrophotometry.[3] Its known spectral properties allow it to be used as a reference compound for calibrating instruments and testing the efficacy of new analytical techniques designed to detect and quantify organic molecules in complex matrices.

Environmental Remediation Studies

The persistence of synthetic dyes in wastewater is a significant environmental concern.[10] Acid Green 16 is frequently used as a model pollutant in studies developing novel methods for water purification. A primary area of this research involves Advanced Oxidation Processes (AOPs), which utilize powerful oxidizing agents to degrade the dye into less harmful substances.[3]

One of the most studied AOPs is heterogeneous photocatalysis using semiconductor catalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO).[3] The process is initiated by UV irradiation of the catalyst, which generates highly reactive hydroxyl radicals (•OH) that are capable of breaking down the complex structure of the dye.

Caption: Photocatalytic degradation of Acid Green 16 using a TiO₂ catalyst.

Development of Novel Sensor Technologies

Recent research has focused on creating highly selective and sensitive methods for detecting dyes like Acid Green 16 in environmental samples.[3] A promising approach is the use of Molecularly Imprinted Polymers (MIPs). MIPs are synthetic materials engineered with recognition sites that are complementary in shape, size, and functionality to a target molecule.[3][11]

The synthesis involves polymerizing functional monomers and cross-linkers in the presence of the template molecule (Acid Green 16).[3] Subsequent removal of the template leaves behind specific cavities capable of selectively rebinding the dye, forming the basis for a robust chemical sensor.[3]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Acid green 16 (1325-44-6) for sale [vulcanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. Acid Green 16 Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 6. auracolorchemindustry.com [auracolorchemindustry.com]

- 7. Acid Green 16 | C31H33N2NaO6S2 | CID 160685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy Acid green 16 (EVT-1185161) | 1325-44-6 [evitachem.com]

- 9. Acid Green 16 - Acid Green V - Acid Green SIM from Emperor Chem [emperordye.com]

- 10. researchgate.net [researchgate.net]

- 11. A spot test for direct quantification of acid green 16 adsorbed on a molecularly imprinted polymer through diffuse reflectance measurements - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Acid Green 16 CAS number and molecular structure.

An In-Depth Technical Guide to Acid Green 16 (C.I. 44025) for Scientific Applications

Abstract

This technical guide provides a comprehensive overview of Acid Green 16 (CAS No: 12768-78-4), a synthetic dye of the triarylmethane class.[1] Primarily known for its application in the textile industry for dyeing protein-based fibers such as wool and silk, Acid Green 16 also serves as a valuable tool in various research and development contexts.[2][3] This document, intended for researchers, scientists, and drug development professionals, details the dye's core chemical identity, molecular structure, synthesis pathway, and mechanisms of action. Furthermore, it offers detailed experimental protocols for its application in analytical studies and environmental remediation research, alongside critical safety, handling, and disposal information. The guide emphasizes the causality behind methodological choices, ensuring a deep, practical understanding for the scientific professional.

Core Chemical Identity & Properties

Acid Green 16 is a synthetically produced anionic dye valued for its vibrant green hue and water solubility.[4][5] Its utility stems from the presence of sulfonic acid groups, which facilitate strong interactions with cationic substrates.

Chemical Identifiers

A consistent identification of chemical compounds is critical for reproducibility in research. Acid Green 16 is cataloged under several identifiers across various chemical databases and regulatory bodies.

| Identifier | Value | Source(s) |

| CAS Number | 12768-78-4 | [1][2][6][7] |

| C.I. Number | 44025 | [1][5][6] |

| IUPAC Name | sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate | [6][8] |

| Synonyms | Acid Green V, Naphthalene Green V, Erio Green B, Lissamine Green V | [6][9] |

Molecular and Structural Details

Acid Green 16 belongs to the triarylmethane class of dyes, characterized by three aryl groups bonded to a central carbon atom.[1][5] It is important to note that while the C.I. number and CAS number are consistently reported, discrepancies exist in the literature regarding its precise molecular formula and weight. This guide adopts the formula and weight validated by the PubChem database, which is corroborated by its detailed IUPAC name.[6]

-

Canonical SMILES: CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+][6]

Physicochemical Properties

The physical and chemical properties of Acid Green 16 dictate its handling, application, and analytical detection. It is typically supplied as a dark green powder.[5][7] Its solubility is a key feature, being readily soluble in water to produce a blue-green solution and moderately soluble in ethanol, yielding a green solution.[2][9] The dye exhibits distinct chromic behavior in strong acids; it dissolves in concentrated sulfuric acid to form a yellow-brown solution, which turns yellow upon dilution.[1][4]

| Property | Value | Source(s) |

| Appearance | Dark green powder | [1][2][5] |

| Water Solubility (90 °C) | 90-100 g/L | [5] |

| pH of 1% Solution | 7 - 9 | [5] |

| Light Fastness (Wool) | Grade 3-4 (on a scale of 1-8) | [5][7] |

Molecular Structure Visualization

The structure of Acid Green 16 is complex, featuring a central methane carbon linking two diethylaminophenyl groups and one disulfonated naphthalene group. This asymmetric triarylmethane core is the basis of its chromophore. The sulfonic acid groups are crucial for its classification as an "acid" dye and confer its water solubility and binding mechanism.

Caption: Conceptual diagram of Acid Green 16's triarylmethane structure.

Synthesis & Manufacturing

Core Synthesis Pathway

The manufacturing of triarylmethane dyes like Acid Green 16 generally follows a well-established electrophilic substitution pathway. The process involves the condensation of an aromatic aldehyde or its equivalent with N-alkylanilines, followed by oxidation. A reported method for a structurally similar dye involves the condensation of Bis(4-(dimethylamino)phenyl)methanol (a derivative of Michler's hydrol) with Naphthalene-2,7-disulfonic acid in a sulfuric acid medium.[1] The sulfuric acid acts as a condensing agent and a solvent, protonating the hydroxyl group of the methanol derivative to form a stable carbocation. This electrophile then attacks the electron-rich naphthalene ring. The resulting leuco (colorless) form of the dye is then oxidized to generate the final conjugated, colored molecule.

Synthesis Workflow

The synthesis can be visualized as a multi-step process, starting from key aromatic intermediates.

Caption: General synthesis workflow for Acid Green 16.

Mechanism of Action in Key Applications

Textile Dyeing

The primary application of Acid Green 16 is in dyeing protein fibers.[8] The efficacy of this process is rooted in fundamental electrostatic interactions.

-

Causality: Wool and silk are polypeptide fibers containing amino acids with basic side chains (e.g., lysine, arginine), which possess amino groups (-NH₂). In a strongly acidic dye bath (pH 2-4), these amino groups become protonated, acquiring a positive charge (-NH₃⁺).[4] Acid Green 16, with its negatively charged sulfonate groups (-SO₃⁻), acts as an anion. The resulting electrostatic attraction between the anionic dye and the cationic fiber allows for strong adsorption and fixation of the color. The high temperature of the dye bath (95-100°C) swells the fibers, facilitating the diffusion of dye molecules into the fiber structure.[4]

Histological Staining

In biological research, Acid Green 16 can be used as a counterstain in complex staining protocols.[8] Its mechanism is analogous to textile dyeing. It binds to positively charged proteins in tissue samples, such as collagen and cytoplasmic elements, providing a contrasting color (typically green or blue-green) to the primary stain (e.g., a nuclear stain like hematoxylin). This contrast is essential for visualizing specific tissue components under a microscope.

Protocols for the Research Scientist

The following protocols are designed to be self-validating, with clear steps and rationale. They are intended as a starting point for methodology development.

Protocol: Wool Fiber Dyeing for Analytical Studies

This protocol is designed for researchers studying dyeing kinetics or color fastness.

-

Preparation of Dye Stock Solution:

-

Accurately weigh 1.00 g of Acid Green 16 powder.

-

Dissolve in deionized water in a 100 mL volumetric flask. Make up to the mark to create a 10 g/L stock solution.

-

Rationale: A stock solution ensures accurate and repeatable dye concentrations for subsequent experiments.

-

-

Preparation of Dye Bath:

-

In a 500 mL beaker, add 200 mL of deionized water.

-

Add a precise volume of the stock solution to achieve the desired dye concentration (e.g., 2 mL for a 0.1 g/L bath).

-

Adjust the pH to 2.5-3.0 using dilute sulfuric acid.

-

Rationale: A strong acid pH is required to protonate the amino groups on the wool fiber, enabling electrostatic binding.[4]

-

-

Dyeing Procedure:

-

Introduce a pre-weighed, wetted sample of wool yarn (e.g., 5 g) into the dye bath.

-

Heat the bath to 95-100°C while stirring gently.

-

Maintain this temperature for 45-60 minutes.

-

Rationale: High temperature swells the wool fibers, increasing the rate of dye diffusion and ensuring even coloration.

-

-

Rinsing and Drying:

-

Remove the yarn from the bath and rinse thoroughly with cold deionized water until the rinse water is clear.

-

Squeeze out excess water and allow the yarn to air-dry at room temperature.

-

Rationale: Rinsing removes any loosely bound surface dye, ensuring that subsequent analytical measurements (e.g., color fastness) reflect only the dye that has properly fixed to the fiber.

-

Protocol: A General Framework for Photocatalytic Degradation Studies

This framework is based on published research into the environmental remediation of Acid Green 16.[10]

-

System Setup:

-

Use a photochemical reactor equipped with a UV light source (e.g., a mercury lamp) and a water jacket to maintain a constant temperature (e.g., 25-30°C).

-

Rationale: Temperature control is crucial as reaction kinetics are temperature-dependent.

-

-

Reaction Mixture Preparation:

-

Prepare an aqueous solution of Acid Green 16 at a known concentration (e.g., 9 x 10⁻⁵ M).

-

Add a specific loading of a photocatalyst, such as titanium dioxide (TiO₂), to the solution.

-

Continuously stir the suspension to ensure uniform catalyst distribution.

-

-

Photocatalysis and Sampling:

-

Turn on the UV lamp to initiate the reaction.

-

Withdraw aliquots of the suspension at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

-

Immediately centrifuge each aliquot to separate the TiO₂ catalyst from the solution.

-

Rationale: Removing the catalyst quenches the reaction, allowing for accurate analysis of the dye concentration at that specific time point.

-

-

Analysis:

-

Measure the absorbance of the supernatant at the dye's λ_max (approx. 640 nm) using a UV-Vis spectrophotometer. Calculate the percentage of decolorization over time.

-

For a more comprehensive measure of mineralization, determine the Chemical Oxygen Demand (COD) of the solution at each time point.

-

Rationale: Spectrophotometry measures color removal, while COD analysis indicates the breakdown of the organic molecule into simpler, non-colored substances.

-

Caption: Experimental workflow for photocatalytic degradation of Acid Green 16.

Safety, Handling, and Environmental Considerations

Hazard Identification & PPE

While some databases report Acid Green 16 as not meeting GHS hazard criteria, it is prudent to handle it as a potentially hazardous chemical.[6] Safety data sheets indicate that it may cause eye, skin, and respiratory tract irritation and can be harmful if swallowed.[11]

-

Personal Protective Equipment (PPE):

Storage and Stability

Proper storage is essential to maintain the integrity of the dye. It should be stored in tightly sealed, light-resistant containers in a cool, dry place.[11] The compound is stable under normal storage conditions, but should be kept away from strong oxidizing or reducing agents, which can destroy the dye.[13]

Environmental Impact and Remediation

As with many synthetic dyes, the release of Acid Green 16 into wastewater is an environmental concern. It has been characterized as potentially harmful to aquatic organisms.[10] Its persistence in water systems, due to its stable molecular structure, necessitates research into effective remediation strategies. Advanced Oxidation Processes (AOPs), such as the TiO₂-catalyzed photodegradation detailed in Protocol 5.2, represent a promising approach for breaking down the dye into less harmful components like CO₂, water, and inorganic ions.[8]

References

-

C.I.Acid Green 16. (2024). ChemBK. [Link]

-

Acid Green 16. (2012). World dye variety. [Link]

-

Acid Green 16. PubChem, National Institutes of Health. [Link]

-

Acid Green 16 - Acid Green V - Acid Green SIM. Emperor Chem. [Link]

-

Acid Green 16 Manufacturers Suppliers in Mumbai Gujarat India. Colorants Group. [Link]

-

TiOz Catalysed Photodegradation of Leather Dye, Acid Green 16. Indian Journal of Chemical Technology. [Link]

-

acid green 104. Alliance Organics LLP. [Link]

-

Acid Green 16 is a vibrant dye widely used in textiles. AURA COLOR CHEM INDUSTRY. [Link]

-

Structure of the dye Acid Green 16 (C.I. 44025). ResearchGate. [Link]

-

Acid Green 16 Dyes | CAS no 12768-78-4 manufacturer. SD International. [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. chembk.com [chembk.com]

- 3. auracolorchemindustry.com [auracolorchemindustry.com]

- 4. Acid Green 16 - Acid Green V - Acid Green SIM from Emperor Chem [emperordye.com]

- 5. Acid Green 16 Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 6. Acid Green 16 | C31H33N2NaO6S2 | CID 160685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cncolorchem.com [cncolorchem.com]

- 8. benchchem.com [benchchem.com]

- 9. sdinternational.com [sdinternational.com]

- 10. researchgate.net [researchgate.net]

- 11. cncolorchem.com [cncolorchem.com]

- 12. echemi.com [echemi.com]

- 13. dyespigments.net [dyespigments.net]

An In-depth Technical Guide to the Mechanism of Action for Acid Green 16 in Biological Staining

This guide provides a comprehensive exploration of Acid Green 16, a synthetic triphenylmethane dye, and its application in biological staining. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing its staining properties, offering a detailed understanding of its mechanism of action.

Introduction: Unveiling Acid Green 16

Acid Green 16, also known by synonyms such as Lissamine Green V and C.I. 44025, is a water-soluble anionic dye.[1][2] Its molecular structure is characterized by a triphenylmethane core and multiple sulfonate groups, which are pivotal to its function as an acid dye in histological applications.[2]

Physicochemical Properties of Acid Green 16

| Property | Value | Reference |

| CAS Number | 12768-78-4 | [1][2] |

| Molecular Formula | C₂₇H₂₅N₂NaO₆S₂ | [2] |

| Molecular Weight | 560.62 g/mol | [2] |

| Chemical Class | Triphenylmethane | [2] |

| Appearance | Dark green powder | [1] |

| Solubility | Soluble in water (blue-light green), soluble in ethanol (green) | [2] |

The presence of sulfonate (-SO₃⁻) groups imparts a net negative charge to the dye molecule in solution, a key determinant of its staining behavior.[3]

The Core Mechanism: An Electrostatic Affair

The primary mechanism of action for Acid Green 16 in biological staining is rooted in electrostatic interactions between the anionic dye and cationic components within the tissue.[3] This process is highly dependent on the pH of the staining environment.

The Critical Role of pH

In an acidic solution, the amino groups (-NH₂) present in the side chains of amino acids within tissue proteins, such as lysine and arginine, become protonated, acquiring a positive charge (-NH₃⁺).[4] This creates an abundance of cationic sites within the tissue. The negatively charged sulfonate groups of Acid Green 16 are then attracted to these positively charged sites, forming stable ionic bonds, also known as salt linkages.

The isoelectric point (pI) of a protein, the pH at which it carries no net electrical charge, is a crucial factor. The pI of collagen is typically around 7.2, while that of most cytoplasmic proteins is lower.[5] By performing the staining in a solution with a pH below the pI of the target proteins, we ensure a net positive charge on these structures, facilitating the binding of the anionic Acid Green 16.

Visualizing the Interaction

The following diagram illustrates the fundamental electrostatic interaction between Acid Green 16 and a protonated protein.

Caption: Electrostatic attraction between Acid Green 16 and a protonated protein.

Application in Trichrome Staining: The Art of Differentiation

Acid Green 16, often used interchangeably with the structurally similar Light Green SF yellowish, is a key component in several trichrome staining methods, most notably Masson's Trichrome.[6][7] Trichrome stains are invaluable for differentiating collagenous connective tissue from cellular elements like muscle and cytoplasm.[1][8]

The Sequential Logic of Masson's Trichrome

The differential staining achieved with Masson's Trichrome is a result of a carefully orchestrated sequence of steps involving dyes of varying molecular sizes and a polyacid, typically phosphotungstic acid.[1][2]

-

Nuclear Staining: The process begins with staining the nuclei with an iron hematoxylin, which is resistant to the subsequent acidic solutions.[9]

-

Cytoplasmic Staining: A small molecular weight red dye, such as Biebrich scarlet-acid fuchsin, is applied. Due to its small size, it penetrates and stains most tissue components, including cytoplasm, muscle, and collagen.[1][2]

-

The Role of the Polyacid: The tissue is then treated with phosphotungstic acid. This large polyanion has a high affinity for collagen and effectively displaces the smaller red dye from the collagen fibers. However, the red dye is retained in the denser cytoplasm and muscle.[1][4]

-

Collagen Staining: Finally, a larger molecular weight green or blue dye, such as Acid Green 16, is introduced. This dye, in turn, displaces the phosphotungstic acid from the collagen, resulting in the selective green staining of collagen fibers.[1][4]

Workflow of Masson's Trichrome Staining

Caption: Sequential steps in the Masson's Trichrome staining procedure.

Experimental Protocol: Masson's Trichrome with Acid Green 16

The following protocol is a standard method for performing Masson's Trichrome staining, adapted for the use of Acid Green 16.

Reagents

-

Bouin's Fluid (optional mordant)

-

Weigert's Iron Hematoxylin

-

Biebrich Scarlet-Acid Fuchsin Solution

-

Phosphotungstic Acid Solution (5% aqueous)

-

Acid Green 16 Solution (2% in 2% acetic acid)

-

1% Acetic Acid Solution

Procedure

-

Deparaffinization and Rehydration: Deparaffinize tissue sections and rehydrate through graded alcohols to distilled water.[10]

-

Mordanting (Optional but Recommended): For formalin-fixed tissues, mordant in Bouin's fluid at 56-60°C for 1 hour or overnight at room temperature to enhance staining. Rinse well in running tap water until the yellow color disappears.[6][10]

-

Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes. Wash in running tap water for 10 minutes.[10]

-

Cytoplasmic Staining: Place slides in Biebrich Scarlet-Acid Fuchsin solution for 2 minutes. Rinse in distilled water.[10]

-

Differentiation: Place in 5% Phosphotungstic Acid for 5 minutes.[10]

-

Collagen Staining: Transfer slides directly to the 2% Acid Green 16 solution and stain for 5-6 minutes.[10]

-

Final Rinse: Rinse briefly in 1% Acetic Acid solution.[10]

-

Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a resinous mounting medium.[10]

Expected Results

-

Nuclei: Black

-

Cytoplasm, Muscle, Erythrocytes: Red

-

Collagen: Green

Other Applications: Papanicolaou and Vital Staining

Acid Green 16, often as Light Green SF yellowish, is also a crucial component of the EA (Eosin Azure) counterstain in the Papanicolaou (Pap) stain .[3][11] In this polychromatic staining technique, it imparts a blue-green color to the cytoplasm of metabolically active cells, aiding in the differentiation of various cell types in cytological smears.[11]

Furthermore, the related dye, Lissamine Green , is used as a vital stain in ophthalmology to assess the health of the ocular surface. It selectively stains dead and degenerated cells, making it a valuable tool for diagnosing conditions like dry eye syndrome.[12][13] The mechanism is thought to involve the compromised cell membranes of these cells allowing the dye to penetrate.

Conclusion: A Versatile Tool in Biological Visualization

Acid Green 16 is a versatile and powerful tool in the arsenal of the modern researcher and pathologist. Its utility stems from a well-understood mechanism of pH-dependent electrostatic interaction with tissue proteins. Whether used to delineate collagen in complex tissues through trichrome staining or to differentiate cell types in cytological preparations, a thorough understanding of its mode of action is paramount for achieving optimal and reproducible results. This guide has provided a detailed overview of these principles and their practical application, empowering scientists to leverage the full potential of this classic histological stain.

References

-

Masson Trichrome Technique & Tricks. Saffron Scientific Histology Services. Published December 1, 2017. Accessed January 12, 2026. [Link]

-

Acid Green 16. World dye variety. Published June 14, 2012. Accessed January 12, 2026. [Link]

-

Massons Trichrome Stain. SlideShare. Accessed January 12, 2026. [Link]

-

Papanicolaou Stain (Pap Stain) Protocol. IHC WORLD. Published January 26, 2024. Accessed January 12, 2026. [Link]

-

Characterization of collagens. (a) Isoelectric point (IEP) of collagen... ResearchGate. Accessed January 12, 2026. [Link]

-

Masson's Trichrome Staining. Microbe Notes. Published July 28, 2022. Accessed January 12, 2026. [Link]

-

Papanicolaou stain. Wikipedia. Accessed January 12, 2026. [Link]

-

Vital Dyes for Dry Eyes. Review of Optometry. Published July 15, 2022. Accessed January 12, 2026. [Link]

-

Masson's Trichrome for Muscle and Collagen. StainsFile. Accessed January 12, 2026. [Link]

-

Trichrome Staining. StainsFile. Accessed January 12, 2026. [Link]

-

Trichrome staining. Wikipedia. Accessed January 12, 2026. [Link]

-

kiernan-book-masson-trichrome-stain.pdf. Accessed January 12, 2026. [Link]

-

Isoelectric Point Detection of Collagen Protein. Mtoz Biolabs. Accessed January 12, 2026. [Link]

-

Histopathology in Masson Trichrome stained muscle sections. treat-nmd. Published April 19, 2011. Accessed January 12, 2026. [Link]

-

TRICHROME STAINING PROTOCOL Version 1.0 April 2019. USask Health Sciences - University of Saskatchewan. Accessed January 12, 2026. [Link]

-

Vital Stains: What You Really Need to Know. Review of Cornea and Contact Lenses. Published April 18, 2011. Accessed January 12, 2026. [Link]

-

Advantages of Lissamine Green Vital Staining as an Endpoint in Dry Eye Clinical Trials. Accessed January 12, 2026. [Link]

-

Advantages of Lissamine Green Vital Staining as an Endpoint in Dry Eye Clinical Trials. IOVS. Published August 6, 2024. Accessed January 12, 2026. [Link]

-

Structural and functional properties of collagen isolated from lumpfish and starfish using isoelectric precipitation vs salting out. NIH. Accessed January 12, 2026. [Link]

-

Stability of the Meat Protein Type I Collagen: Influence of pH, Ionic Strength, and Phenolic Antioxidant. PMC - NIH. Published April 11, 2020. Accessed January 12, 2026. [Link]

-

The Isoelectric Point of Collagen. Semantic Scholar. Published September 1, 1939. Accessed January 12, 2026. [Link]

-

Masson's Trichrome Staining Protocol for Collagen Fibers. IHC WORLD. Published January 26, 2024. Accessed January 12, 2026. [Link]

-

Dry eye patterns with lissamine green. EyeWorld. Accessed January 12, 2026. [Link]

-

Light green SF yellowish | C37H34N2Na2O9S3 | CID 21223. PubChem - NIH. Accessed January 12, 2026. [Link]

-

Light green SF. Wikipedia. Accessed January 12, 2026. [Link]

-

Light Green SF Yellowish - Dyes for Histology. StainsFile. Accessed January 12, 2026. [Link]

-

Dye-protein complex formed by chemical reaction of amino group on... ResearchGate. Accessed January 12, 2026. [Link]

-

The Science Behind the Green: Understanding Light Green SF Yellowish in Histopathology. Accessed January 12, 2026. [Link]

-

Electrostatic Interactions in Protein Structure, Folding, Binding, and Condensation. PMC. Accessed January 12, 2026. [Link]

-

Electrostatic Interactions of Fluorescent Molecules with Dielectric Interfaces Studied by Total Internal Reflection Fluorescence Correlation Spectroscopy. PMC - NIH. Accessed January 12, 2026. [Link]

-

Further studies on the contribution of electrostatic and hydrophobic interactions to protein adsorption on dye-ligand adsorbents. PubMed. Accessed January 12, 2026. [Link]

Sources

- 1. saffronscientific.com [saffronscientific.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Papanicolaou Stain (Pap Stain) Protocol - IHC WORLD [ihcworld.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. stainsfile.com [stainsfile.com]

- 7. healthsciences.usask.ca [healthsciences.usask.ca]

- 8. Trichrome staining - Wikipedia [en.wikipedia.org]

- 9. newcomersupply.com [newcomersupply.com]

- 10. newcomersupply.com [newcomersupply.com]

- 11. Papanicolaou stain - Wikipedia [en.wikipedia.org]

- 12. Vital Stains: What You Really Need to Know [reviewofcontactlenses.com]

- 13. eyeworld.org [eyeworld.org]

Topic: Synonyms and Alternative Names for Acid Green 16 in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of scientific research, the precise identification of reagents is a cornerstone of experimental reproducibility and accuracy. Acid Green 16, a member of the triarylmethane class of dyes, is a widely used compound whose identity is often obscured by a complex and extensive list of synonyms and trade names.[1] This ambiguity can lead to procurement errors, flawed experimental design, and difficulty in comparing results across different studies.

This guide serves as a definitive technical resource to disambiguate the nomenclature of Acid Green 16. As a Senior Application Scientist, my objective is to provide not just a list of names, but a comprehensive understanding of the molecule's properties, the causality behind its applications, and validated protocols for its use. We will navigate its various identifiers, delve into its functional mechanisms, and provide clear, actionable methodologies for its application in the laboratory.

Part 1: The Identity Matrix: A Comprehensive List of Synonyms and Identifiers

The first and most critical step for any researcher is to confirm the exact identity of a chemical. Acid Green 16 has been marketed and documented under numerous names over the years. The Chemical Abstracts Service (CAS) number and the Colour Index (C.I.) number are the most reliable identifiers to ensure you are working with the correct compound.

Below is a consolidated table of the key identifiers and the most common synonyms for Acid Green 16.

| Identifier Type | Identifier | Source(s) |

| Primary Name | C.I. Acid Green 16 | [2] |

| C.I. Number | 44025 | [1][3] |

| CAS Number | 12768-78-4 | [2][3][4] |

| EC Number | 603-214-8 | [1] |

| Molecular Formula | C₂₇H₂₅N₂NaO₆S₂ or C₃₁H₃₃N₂NaO₆S₂ | [1][2][4] |

| Molecular Weight | 560.62 g/mol or 616.72 g/mol | [1][2][4] |

| Synonyms & Trade Names | Acid Brilliant Green J, Acid Green V, Acid Naphthalene Green V, Amido Green V, Anadurm Green A-V, Erio Green B, Lissamine Green V, Merantine Green V, Naphthalene Green V, Pontacyl Green NV | [2][4][5][6][7] |

Note on Molecular Formula Discrepancy: Different sources report variations in the molecular formula and weight.[1][2][4] This is likely due to differences in the alkyl groups (dimethyl vs. diethyl) in various commercial preparations.[2] Researchers must consult the documentation from their specific supplier for the precise formula of the lot they are using.

Part 2: The Science of the Stain: Properties and Mechanism of Action

Acid Green 16 is a synthetic, water-soluble anionic dye.[5][8] Its utility in biological research stems from its chemical structure, which features sulfonic acid groups (-SO₃H). These groups are negatively charged at typical biological pH.

This anionic nature is the causal basis for its function as a stain. In histology, cellular and extracellular components that are rich in proteins with protonated amino groups (e.g., lysine, arginine) carry a net positive charge. These components are termed "acidophilic" or "eosinophilic." Acid Green 16 forms strong electrostatic interactions with these positively charged sites, effectively staining them.[8][9]

Key Physicochemical Properties:

-

Solubility: Soluble in water (producing a blue-green solution) and ethanol (producing a green solution).[1]

Caption: Mechanism of Acid Green 16 binding to tissue components.

Part 3: In-Practice Applications & Experimental Protocols

The primary research application of Acid Green 16 is as a counterstain in multi-color histological staining techniques, most notably in trichrome methods.[8] These methods are designed to differentiate multiple tissue components in a single sample, with Acid Green 16 typically used to color cytoplasm and muscle.[10]

Application: Masson's Trichrome Stain for Connective Tissue

Masson's trichrome is a cornerstone technique in histology for distinguishing collagen from muscle cells, for example, in studies of fibrosis or pathology. The technique uses three dyes in sequence to color nuclei, cytoplasm/muscle, and collagen in contrasting colors.

The Causality Behind the Protocol: The protocol is a self-validating system based on dye competition and selective differentiation.

-

Mordanting: An initial treatment with Bouin's solution strengthens the tissue and improves dye binding.

-

Nuclear Staining: Weigert's hematoxylin, an iron-based stain, provides a robust, regression-proof black color to the nuclei.

-

Cytoplasmic Staining: A small molecular weight red dye (Biebrich scarlet) stains all acidophilic components (cytoplasm, muscle, collagen).

-

Differentiation & Mordanting: A solution of phosphotungstic/phosphomolybdic acid is then applied. This large polyacid molecule displaces the red dye from the most porous and accessible structures—the collagen fibers—while leaving it bound to the denser cytoplasm and muscle. It also acts as a mordant for the subsequent collagen stain.

-

Collagen Staining: A large molecular weight dye (Aniline Blue or, as a substitute, Fast Green FCF) is applied. It can now penetrate the collagen from which the red dye was removed, staining it a distinct blue or green.

-

Acid Green 16 as a Counterstain: While not part of the original Masson protocol, a final, brief immersion in an Acid Green 16 solution can be used to enhance the green hue of non-collagenous cytoplasm, providing sharper contrast.

Caption: Workflow for the Masson's Trichrome staining technique.

Protocol: Modified Masson's Trichrome Staining

This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 2 changes, 3 minutes each. d. Immerse in 70% Ethanol: 1 change, 3 minutes. e. Rinse thoroughly in running tap water.

-

Mordanting: a. Immerse slides in Bouin's solution and incubate for 1 hour at 56°C or overnight at room temperature. b. Wash under running tap water until the yellow color disappears (10-15 minutes).

-

Nuclear Staining: a. Stain in Weigert's iron hematoxylin working solution for 10 minutes. b. Wash in running tap water for 10 minutes. c. Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for 5-10 seconds. d. "Blue" the nuclei by washing in running tap water for 10 minutes.

-

Cytoplasmic, Muscle, and Collagen Staining: a. Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes. b. Rinse in deionized water. c. Immerse in 5% phosphotungstic/phosphomolybdic acid solution for 10-15 minutes. d. Transfer directly to Aniline Blue solution and stain for 5-10 minutes. (Alternatively, a 2.5% solution of Acid Green 16 could be trialed here for collagen staining). e. Rinse briefly in deionized water.

-

Final Differentiation and Dehydration: a. Immerse in 1% acetic acid solution for 3-5 minutes. b. Dehydrate rapidly through 95% ethanol, 100% ethanol (2 changes). c. Clear in xylene (2 changes).

-

Mounting: a. Mount with a permanent resinous mounting medium.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, Keratin, Muscle: Red

-

Collagen: Blue (if using Aniline Blue) or Green

Part 4: Safety and Handling

As with all laboratory chemicals, researchers must exercise caution.

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[11]

-

Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][11]

-

Storage: Store in a cool, dry place in a tightly sealed container.[1]

Always consult the material safety data sheet (MSDS) provided by your supplier for the most detailed and up-to-date safety information.[7][11][12]

References

-

ChemBK . C.I. Acid Green 16. Available at: [Link]

-

World dye variety . Acid Green 16. Available at: [Link]

-

Penta Manufacturer . Acid Green 16 Manufacturers Suppliers in Mumbai Gujarat India. Available at: [Link]

-

PubChem, National Institutes of Health . Acid Green 16 | C31H33N2NaO6S2 | CID 160685. Available at: [Link]

-

Emperor Chem . Acid Green 16 - Acid Green V - Acid Green SIM. Available at: [Link]

-

Oswal Udhyog (India) Private Limited . Acid Green 16 Dye. Available at: [Link]

-

Macsen Labs . Lissamine Green | 11096-63-2 | Global Manufacturer & Supplier. Available at: [Link]

-

IOVS, ARVO Journals . Lissamine Green B Staining of Lens Capsule and Internal Limiting Membrane (ILM). Available at: [Link]

-

Mark Allen Group . Lissamine green. Available at: [Link]

-

NIH, National Center for Biotechnology Information . Optimizing evaluation of Lissamine Green parameters for ocular surface staining. Available at: [Link]

-

Power Thesaurus . ACID-GREEN Synonyms: 23 Similar Words. Available at: [Link]

-

University of Leeds, The Histology Guide . staining. Available at: [Link]

-

PubChem, National Institutes of Health . Acid Green 50 | C27H25N2NaO7S2 | CID 91525. Available at: [Link]

-

Thesaurus.com . ACID GREEN in Thesaurus: All Synonyms & Antonyms. Available at: [Link]

-

Knowde . Industrial Applications of Naphthalene. Available at: [Link]

-

CPAChem . Safety data sheet. Available at: [Link]

-

PubMed, National Center for Biotechnology Information . Adsorption of naphthalene polycyclic aromatic hydrocarbon from wastewater by a green magnetic composite based on chitosan and graphene oxide. Available at: [Link]

-

The Cell, Brelje and Sorenson . Basic and Acid Dyes for Histology. Available at: [Link]

-

StainsFile . Differential Staining With Acid Dyes. Available at: [Link]

-

UNSW Embryology . Histology Stains. Available at: [Link]

Sources

- 1. Acid green 16 (1325-44-6) for sale [vulcanchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Acid Green 16 Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 4. Acid Green 16 | C31H33N2NaO6S2 | CID 160685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. CAS 12768-78-4: C.I. Acid Green 16 | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 10. stainsfile.com [stainsfile.com]

- 11. cncolorchem.com [cncolorchem.com]

- 12. SDS of Acid Green 16, Safety Data Sheets, CAS 12768-78-4 - chemBlink [chemblink.com]

Introduction: Acid Green 16 as a Multifaceted Research Tool

An In-depth Technical Guide to the Research Applications of Acid Green 16 in the Textile Industry

Acid Green 16 (AG16), a water-soluble synthetic dye of the anthraquinone class, holds a significant position in textile industry research.[1] While it is commercially used to impart a vibrant green hue to protein-based fibers like wool, silk, and leather, its primary value in scientific and research settings lies in its role as a model compound.[1][2] Its well-defined chemical structure, distinct spectral properties, and representative nature as a textile pollutant make it an ideal candidate for a wide range of studies.[1] This guide provides an in-depth exploration of AG16's core applications in textile research, moving from its fundamental use in dyeing process optimization to its critical role as a target molecule for developing advanced wastewater treatment technologies. We will examine the causality behind experimental choices, detail validated protocols, and present data-driven insights for researchers in the field.

Part 1: Elucidating Dye-Fiber Interactions in Textile Science

The primary application of any dye is coloration. For researchers, understanding and optimizing this process is paramount. AG16 serves as an excellent model for studying the dyeing kinetics and mechanisms specific to acid dyes on protein fibers.

Core Mechanism: Electrostatic and van der Waals Forces

Acid dyes are so named because they are applied from an acidic dye bath.[3] The efficacy of Acid Green 16 on fibers like wool and silk is rooted in a fundamental electrostatic attraction. Protein fibers are amphoteric, containing both amino (-NH2) and carboxyl (-COOH) groups.[4][5] In an acidic solution, the amino groups become protonated, acquiring a positive charge (-NH3+). Acid Green 16, a sodium salt of a sulfonic acid, dissociates in water to yield a large, colored anion (D-SO3-).[1][3] The strong ionic bond formed between the positively charged fiber and the negatively charged dye anion is the primary mechanism of fixation.[4]

Caption: Mechanism of Acid Green 16 fixation on protein fibers.

Experimental Protocol 1: Laboratory-Scale Exhaust Dyeing of Wool

This protocol outlines a reproducible method for dyeing wool fabric with Acid Green 16 to study dye uptake and fastness properties. The system is self-validating as color intensity and consistency can be directly measured and compared.

Materials:

-

Scoured wool fabric (pre-washed to remove impurities)[6]

-

Acid Green 16 dye powder[7]

-

Glacial Acetic Acid or Citric Acid (for pH adjustment)[8]

-

Glauber's salt (Sodium Sulfate) as a leveling agent (optional, for uniformity)[4]

-

Laboratory-grade water

-

Beakers, heating mantle with magnetic stirring, thermometer, pH meter

Methodology:

-

Fabric Preparation: Cut a precise weight of scoured wool fabric (e.g., 5.0 grams). Thoroughly wet the fabric in room temperature water. This ensures even dye penetration and prevents unlevel dyeing.

-

Dye Bath Preparation:

-

For a 2% "on weight of fabric" (o.w.f.) dyeing, dissolve 0.1 g (5.0 g * 0.02) of Acid Green 16 powder in 200 mL of water (maintaining a 40:1 liquor ratio).

-

Add 1% o.w.f. (0.05 g) of Glauber's salt if required. This agent helps to slow down the initial rush of dye onto the fiber, promoting a more level result.

-

Stir until all components are fully dissolved.

-

-

Dyeing Process:

-

Place the beaker on the heating mantle and introduce the wet wool sample.

-

Begin stirring and slowly heat the dye bath to 40°C.

-

Using a pH meter, slowly add a dilute solution of acetic acid to adjust the pH to the desired level (typically pH 4-5 for acid dyes).[9] An acidic environment is critical for protonating the fiber's amino groups, making them receptive to the dye anions.[3]

-

Increase the temperature at a rate of 2°C per minute until it reaches 85-90°C.[8] A slow temperature ramp is crucial for controlled dye migration and levelness.

-

Hold the temperature for 45-60 minutes, continuing to stir. This period allows the dye to diffuse into the fiber structure and fix.

-

-

Rinsing and Drying:

-

Turn off the heat and allow the bath to cool slowly to about 50°C before removing the fabric. Slow cooling helps to ensure the dye remains fixed.[8]

-

Rinse the dyed fabric under running cold water until the water runs clear, removing any unfixed surface dye.

-

Perform a final rinse in warm water.

-

Squeeze out excess water and allow the fabric to air dry.

-

Part 2: Acid Green 16 as a Model Pollutant in Environmental Research

The textile industry is a major source of water pollution, with 10-15% of dyes being lost to effluents during the dyeing process.[10][11] Acid Green 16 is a stable, non-biodegradable molecule, making it a persistent environmental pollutant.[12] This persistence, however, also makes it an excellent and widely used model compound for developing and evaluating innovative wastewater treatment technologies.

Application 2.1: Photocatalytic Degradation Studies

Advanced Oxidation Processes (AOPs) are a promising technology for breaking down recalcitrant organic pollutants. Photocatalysis, a type of AOP, uses semiconductor catalysts like Titanium Dioxide (TiO₂) or Zinc Oxide (ZnO) and a light source (UV or solar) to generate highly reactive hydroxyl radicals (•OH). These radicals can non-selectively attack and mineralize the complex structure of Acid Green 16 into simpler, non-toxic compounds like CO₂ and water.

Caption: Experimental workflow for a photocatalytic degradation study.

Experimental Protocol 2: ZnO-Mediated Photocatalytic Degradation of AG16

This protocol describes a typical batch experiment to assess the efficiency of ZnO in degrading Acid Green 16 under UV irradiation.

Materials:

-

Acid Green 16 solution of known concentration (e.g., 9 x 10⁻⁴ M)

-

Zinc Oxide (ZnO) powder (photocatalyst)

-

UV lamp (e.g., 254 nm)

-

Glass photoreactor with magnetic stirring

-

Centrifuge, UV-Vis Spectrophotometer, COD analysis kit

Methodology:

-

Reactor Setup: Add a specific volume of the AG16 solution (e.g., 100 mL) to the photoreactor.

-

Catalyst Loading: Add a precisely weighed amount of ZnO catalyst (e.g., 250 mg).[13] The catalyst loading is a critical parameter influencing the number of active sites available for the reaction.

-

Adsorption Equilibrium: Stir the suspension in complete darkness for 30 minutes. This step ensures that an adsorption-desorption equilibrium is reached between the dye molecules and the catalyst surface before the photoreaction begins.

-

Initiation of Photocatalysis: Turn on the UV lamp and start a timer. The reactor should be covered to prevent UV leakage.

-

Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 180, 240 min), withdraw a small aliquot (e.g., 5 mL) of the suspension.

-

Sample Preparation: Immediately centrifuge the aliquot to separate the ZnO particles. This step quenches the reaction and clarifies the solution for analysis.

-

Analysis:

-

Decolorization: Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum wavelength (λmax) of AG16, which is 640 nm. The decrease in absorbance corresponds to the removal of color.

-

Mineralization: Measure the Chemical Oxygen Demand (COD) of the initial and final samples. A significant reduction in COD confirms that the dye has been broken down into simpler molecules, not just decolorized.

-

Key Research Parameters in Photocatalysis Research studies systematically vary several parameters to optimize the degradation process. The findings are often presented in summary tables.

| Parameter | Typical Range/Condition | Effect on Degradation Efficiency | Rationale |

| pH | 3 - 10 | Efficiency is often higher at neutral or slightly alkaline pH for ZnO.[13] | The surface charge of the catalyst and the dye molecule are pH-dependent, affecting adsorption. ZnO can dissolve in highly acidic conditions. |

| Catalyst Loading | 50 - 300 mg/100mL | Increases to an optimum, then may decrease. | More catalyst provides more active sites, but excessive amounts can increase turbidity, scattering light and reducing efficiency. |

| Initial Dye Conc. | 1x10⁻⁴ - 9x10⁻⁴ M | Efficiency decreases as concentration increases.[13] | At higher concentrations, more dye molecules compete for the limited number of hydroxyl radicals and photons, lowering the relative degradation rate. |

| Irradiation Time | 0 - 4 hours | Degradation increases with time until completion. | The process requires sufficient time for the catalyst to generate enough radicals to completely mineralize the dye. |

Application 2.2: Adsorption-Based Dye Removal

Adsorption is a widely studied physicochemical treatment method due to its efficiency, simplicity, and the availability of low-cost adsorbents.[14][15] In this context, AG16 is used to test the adsorption capacity and kinetics of various materials, from commercially available activated carbon to novel bio-adsorbents derived from waste materials.[14][16]

Experimental Protocol 3: Batch Adsorption Isotherm and Kinetic Study

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of Acid Green 16.

-

Kinetic Study:

-

Add a fixed amount of adsorbent (e.g., 0.5 g/L) to a series of flasks containing a fixed concentration and volume of AG16 solution at a controlled pH.

-

Place the flasks on a shaker at a constant temperature.

-

At predetermined time intervals, withdraw samples, centrifuge, and analyze the supernatant for remaining dye concentration using a UV-Vis spectrophotometer.

-

The data is used to fit kinetic models like pseudo-first-order and pseudo-second-order to understand the rate of adsorption.[14]

-

-

Isotherm Study:

-

Add a fixed amount of adsorbent to a series of flasks containing different initial concentrations of AG16 solution.

-

Agitate the flasks for a time sufficient to reach equilibrium (determined from the kinetic study).

-

Analyze the final equilibrium concentration of the dye in each flask.

-

The data is fitted to isotherm models like Langmuir and Freundlich to describe the relationship between the dye adsorbed on the solid and the dye remaining in the solution at equilibrium.[14][16]

-

Part 3: Analytical Methodologies for AG16 Quantification and Impact Assessment

Reliable and reproducible analytical methods are the bedrock of scientific research. Studies involving Acid Green 16 employ a suite of techniques to quantify its concentration, degradation, and environmental impact.

-

UV-Visible Spectrophotometry: This is the most common method for quantifying the concentration of AG16 in aqueous solutions. It relies on the Beer-Lambert law, measuring absorbance at the dye's λmax of 640 nm. It is primarily a measure of decolorization.

-

Chemical Oxygen Demand (COD): COD analysis is crucial for assessing the extent of mineralization. It measures the amount of oxygen required to chemically oxidize all organic compounds in the water.[13] A decrease in COD indicates that the dye's complex organic structure has been broken down, not just transformed into a colorless intermediate.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the parent AG16 molecule from its degradation intermediates, providing a more detailed picture of the degradation pathway.[17]

-

Toxicity Bioassays: The ultimate goal of wastewater treatment is to reduce its environmental harm. Aquatic toxicity is often evaluated using bioassays with indicator organisms like Daphnia magna (water flea).[18][19] By exposing these organisms to the treated and untreated effluent, researchers can determine the acute toxicity (e.g., LC50 - the concentration lethal to 50% of the population) and assess whether the treatment process and any generated byproducts have effectively reduced the ecological risk.[18][20]

Conclusion

Acid Green 16 transcends its role as a simple colorant to become a cornerstone of modern textile research. For textile scientists, it provides a reliable standard for investigating the intricate mechanisms of dye-fiber interactions and optimizing dyeing processes. For environmental researchers, its persistence and vibrant color make it an invaluable model pollutant, driving the development and validation of next-generation wastewater treatment technologies like photocatalysis and advanced adsorption. The comprehensive study of its application, degradation, and toxicological impact encapsulates the broader challenge of the textile industry: to create vibrant products while safeguarding environmental integrity.

References

- Benchchem. Acid Green 16 | High-Purity Dye for Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7w4fmNG-xwLVmgNMb3DfbR9BfJEMPnH5hcccpncmWjazqcRSt0XPbvHEMCyJYwzQ9cDg8QI38RIOslaQkNXykrawLvXBeddzaANoHKLFFlMhUYPaqvqJIlHpk0f5xy0lcJI4r]

- Unknown. ZnO/uV Mediated photocatalytic degradation of Acid Green 16, a commonly used leather dye. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ7-XdvDW0Ag_CbMLctTfj6dGPTKDwB-WYvrH1UVvMS0sIlaS0mVUdeeIWpLrPergIDbx8EEfG7cqPYrMqnJzxEnfbraM6SBeQMrvEiGnqiFDt2nd7PbFcSlAIcqqBBMU_nn5BJlkJKqafDfYirKKRrSD-jREsRB5j0YcTMvy9fXFjFuupyhyM9z0=]

- Sakthivel, S., Neppolian, B., Arabindoo, B., Palanichamy, M., & Murugesan, V. TiOz Catalysed Photodegradation of Leather Dye, Acid Green 16. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPM5P6DDwVvPbdu2jNfiL5AHb-MlkvO4O6KhAyolzcapxesgNf1Mhm-FYDzzWlG5LgB1UGHXSV0xY0CntT6ITRLdSRLE5pD-MiT1lNIkRbOO-ShETDNWu-j9fORroUGZCAlVSsKKox7pNS7l4ovWqjNXEDIed28TlCZhZteZkaImKS0LUR_zAymOesrg==]

- SciSpace. Photocatalytic degradation of leather dye, Acid green 16 using ZnO in the slurry and thin film forms. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzV6EXbS4V18C73_z3m77C_IWJz3xoPkkXAQNcprhCP-tSPsQVRDqAIbUiB19CE4-oYGgf5T-FDMRjZ3lRMFHZuSZRpGuD481inXSaYkUPEFnEVmooJD3Z3pWQTZqTqzlspBtVvveecwwVErUsHGhZkEWGJ7t6pVoTcCiWlbjenlBR-33cOZk9DePldRLCkobi_TEY17wPlXID]

- ResearchGate. ZnO/UV mediated photocatalytic degradation of Acid Green 16, a commonly used leather dye | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1GdSHTuBkCEGMI_0lgROybFNR3GjOv_arVmU11SQrS4ayz5xY1GEtkiS07MrjOvwJFxQkXelorfqxXfXLOQN6-fcW_xvx7SlsOfIqiFUbnCnu_hmRr_GBIWVuljka8qk-lsPpyr8yH9hxXoX_mEqqxK9Sjpz4uWmILgLMljAfB1w88l3jUrY21EHPWfpgTlCu5e5ZQZbJkmxoTHPF48skme-YLFYLCidFahWtqTxYmGQqlrcsiu3RQ2d6IhO1UtZ65Zev2Q==]

- Analytical Methods (RSC Publishing). A spot test for direct quantification of acid green 16 adsorbed on a molecularly imprinted polymer through diffuse reflectance measurements. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh6bNSw4Of8-NZig7_mCKwgiouR_ZzUbaXzxFKGOiek2UqY81DHWtD4MAYzvGuBPJ8-aZYvTSQRbXsVchEHEUZiP2SkkulNLmyqmjPgn5XWEcKoEINug2qzWzkQGe-ZLf7uOZP6bqwQrHa5QZlLBO7J2yA1LIfQKhTfW3Q]

- World dye variety. Acid Green 16. (2012-06-14). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG833V1nj-XjbYdbWRQHb-u8vWPNGIdLJ8f4tEL5Tpl2W21m09QvK-jrjxO3ApreaEXD8YRibHdHlMFwhAqCgPMqwO8RK53YjNMEjIRDqMjaTYSZiYuceI3c4vVVb0zWWo2yj67rGafrv0uy5lL7W4tdJW7xRdT]

- AURA COLOR CHEM INDUSTRY. Acid Green 16 is a vibrant dye widely used in text... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4UGgXxYYrndNljPyHN7kjnbUXYb2nXr_LO3L0zKnPgM8aK4-2RnVjUpOMFFfnJGqQ5C-aUIzY46BsoXR9OP5IQ60WYsBFq6h8hqidlpvfc9BuVPfi1_DUA36V2EYY1Wh1TryhOFPgpZLlyvdXPPvOaER8Pq491l39rTQEBiBlGq-XQMVYQlHpw7HgKci1YIWqmO7kjxt4s7XSifEXbNhy6fGhAg==]

- Wild Woollys Guide. How acid dyes work. (2024-10-29). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnuyaeCXDQB99iF_Du_C_1CsWVbZ6uKNsh-ZY--5Hpx7giKfJofSIMv6Aja7nQaqv_VfREw-n-fR9g4ctOyj8IMgYxYgA5th0KJDwiXJvjgl73YB26y6jlQa8jD5HmMizs2xrug9M8hZMF1PCqoAIYxQwJxg==]

- DESWATER. Investigating the toxicity of acid dyes from textile effluent under UV/ZnO process using Daphnia magna. (2016-01-07). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjh0SbIwNxyWlRCOO6BmQRM7A5cvSnrFaSOKZpR9xthAxNa7CKeqSRmqY6sH7soOCOcseZt2RFsREEE8YZauqN71jf1on_mQsgXOBY5HA-Rtep7oEQjA-OAoPVjP7nzPlSxKmxbYFcsjCFxyOaZJcvES1yUs1NZlTwdKzvSG7m2Tu8_0fQ7w==]

- Textile Learner. Application of Acid Dyes on Wool, Nylon and Silk. (2012-01-10). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3hihjuhiUexxp4RZn-VBIMCc2Al4uUdOYOsaHhbJ5qfc7m6GXIZxsAgha7UgXjqqBYVIMR_eYnkmNSyBG1v1FcEx8TECRtzdE1hXLTLbYj16_fR7OtbOsVqYwMJ715l93m8JRjDUyyMWU57jhWI4=]

- PubMed. Acute toxicity assessment of textile dyes and textile and dye industrial effluents using Daphnia magna bioassay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLEJzKUvMWxhpqtzQgtfCtuFSpSg3lA31XEqvu9q5AvfDrcweztRIEXeP-M6e4Kl3YxSafmzn0PajGTtK64c9-6klV5VbNh4pgJdV7wt9aYWzzI6WoVFHicTuj0DJxeZMWFZBK]

- Megha International. How Acid Dyes are Used in Wool and Silk Dyeing | Leading Manufacturer & Supplier in Mumbai, India. (2025-09-18). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKyqIdsXf5FxXkmFD1dT2KZU9ri07CzOwqXXN7i-GqdWyzOp9dKN8x5WW0fXRye3sHq1I9m0-TWtnrCUMVDf_xzXQ2r6Gjd4mB6LX9HGjTPtCt3E0jer5nDTEYhYvertVRqFy-xAlGh0k4_DrP3IGouO0Oo2QJX9JAdg==]

- ResearchGate. Toxicology of textile dyes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkIAPDr6iTHXOP_tLw0MJ1mcClUPVIiZXgodtTgyCgKDc0lJXq2y6HFpvPafQ6682aDcsLF0tQir2HSqM77E6LGl-hdcg9TZ_Zi1NCIYReAyYq2xryaYWFJ8pPC3vjfjdFGHJ4YAh4fYntvouTW0ApQevy5ueeEyRTxxUjdOL_RyI5Iy3g629g]

- Omics. Environmental Toxicity of Textile Industrial Dyes and Treatment Strategies: Review. (2021-08-16). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDi8glhTbQlUDFAiY6yEQhdWreViaagXKAL2SDAkwR_RuTHUz7BK0-Raky2rsYOW-Iy9hILbAPZ8pHWWVP6JDc2Mf2KV-fPnnnTwXG2wDpYjsDyPeUpMw5JfmJIp1pNgpIhsjZzDyKlCc0e2UL2dHiAepvSv0d4p7wPOOner_UQFVzCR0mYF63ZAo6eaYqCGZo8-Q-9JmDDLZCx4WiyzW9g6NS_9kA1ABY6xuxCqdH0aYFAdfbMLAf9ZyGjmE=]

- ResearchGate. Investigating the toxicity of acid dyes from textile effluent under UV/ZnO process using Daphnia magna | Request PDF. (2025-08-10). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMa8pD6wev9Rk9RCFl0QxuTJo3oX6P13tOdPiTlSNHE3HiBWwYDZyeSD0C7f9PX3DYFbI9EJve_6Xf_FVE2PF2dK6uxpOziqnb5i0236kha4i4BLCXABN6vzByJITJHG7lmobZvGNkIbYPiw3GR-Ad69qffU-I4d__-lmi1apHH2ullsFid005YwiK1LrkQs2jHUZRzdbpNFGFUcTi4ilrHy-gKNUm1iuk3NwIscQyAwrpw4PRnJaGsGvCSAb2GSHxClkWWBMufIJY_RfEAQq-WKiYaw==]

- ResearchGate. (PDF) Acid Dyes Removal from Textile Wastewater Using Waste Cotton Activated Carbon: Kinetic, Isotherm, and thermodynamic studies. (2018-03-15). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqgG8Wc8T9_k0kfSXMhRoS3MwzzixUh30e6MppQDDc8el8-MSp1jOpkHG_Ifcn1wdBKt2I3hUfhNYxTWR9UBPbxCf4N7lTYmlmddwTN3X2fA_wDMmzp5FKNvbtyx7QH9gqmVx9oULM7YpGnc0G9FrQOp8Lo6V4UXpJVMIwETwKZTKJc6Ziudnl-DUOZNEuwx--7Om73YSyf6KypjmPXjlPxST4Kq7fKjdNEIza_Gwy6RjCPgq_MJf-3k3INpjwAXjZPrAhdSy005J98EOFa5RU0AcY6HyuPacC2OYzEVLLS5nUx7twB0M=]

- Unknown. Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS. (2022-04-23). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWwy5JcNFmgOhdlBA8RgCgR9mvYsJVbGBM8wNUmv29Q9EpEfO0om7WhOxgmher99bFRGORX8Rm09yFRWMWlUwKkeOO5VrAQiCyfQTBiNIRGo01sUcpSJJnvfo5l8XuK_bsIY1oyeFn21KyrTg=]

- ResearchGate. (PDF) 728 Removal of Acid Textile Dye from the Aqueous Solution by a New Adsorbent Obtained from Waste Cotton from the Garment Plant. (2025-08-10). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqmEI0xjrywZF4YHKC5kq_aFl1LCCDln8mblZRGmITmEHQCZR3yEQKruBBelu2M37_lfeYeYNETlqsjh9mEK6Ee7vdLkkYDXrDgenYvO2y3Ag7duawzNGWmQGE3osdZcyXHwmIiCdHt5q8MutJtDkbSFuDkZHnIOR9jtUomYXQVxdlHC4kwponWhlW6hA_lKPjUOT9yVimxir0kOdvuK9TWKBCtfp1X6p7QqjOAL18qV7OF8oh4BXjAhyp14vLiscCaQgveeP5-SIVNc8FVxrEefyzHf3ySfW-e9DmOyDxw5Vu6BuBhqR2ivXpQ=]

- MDPI. Highly Sustainable Dyes Adsorption in Wastewater Using Textile Filters Fabricated by UV Irradiation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECzFyHDRcYgdcZOYmeTMvOsLqv264g1svXy5Z9qej5ZOIE2UUNoMWN1f6tsNqAbO05O9Kvn33tOYdpOoRX10Yr2Qus6au57CibuJ8TMR1JSNw1BXLQM7FjW7cMJPMe5P4H]

- Unknown. Synthesis of Several Newly Acid Dyes and their Application in Textile Dyeing. (2025-08-06). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaflPnDn_v1cuqpaOz0TCtx7B3tvCs_Jg30psARMTsQtt61UFfLySEr1Q_9WyqdiyzCEhU1HSPIKkRd_Bihf6W39oWBzvPEIQmiCMvwF4rXfGqmrfhFUdpWjXqer2dtQJqQtfpxps79ijy-PLi85qyvvisX6mFvgjSuhFzXD9VY1SweAm8D4gdhNWGUElgdyi7SlA7XHOadqxVzAHesJ319RMvNLEvx-rHuV4e9e-u7iPx4XnoBsLI2-s=]

- Journal of Materials and Environmental Science. Removal of Textile Dye Acid Green 1 from Wastewater by Activated Carbon. (2017-05-13). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsH099cnIVeMl4r9UYQm0FtsNWUN6slCePCZ7uoa1RWgDlne_KhU8yAH5QVBL-vlWJ-1H-eENTbNQSYqrRN9Wo2NXKbjky6hfF6YMxAgdnL_359vzgJ2zHye7V1kP65AiBdxXyKW8hh7HNDLYm1Xvgvi5E5I3V9nShjC4yzytXGs8o8NNbZYBPjvM=]

- PJSIR. Colour Removal from Textile Dyeing Wastewater Using Different Adsorbents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjRNnNIhgwfDcJ7Ub1L58F5tvWr_sAcIFRAkJYUavLes3tl2siG-JS2cGVVbTzt958zmWk2s6_QJZl-IbCcn0w1x-DHAKopJGnp14SFAtolTe_S4lQIUEu1UxOVro2qMoVAObLJGNDSCTiV1AqRCWb1ub6ZMSZS7ddWeWJoDUKTvocBKv3uIPmtTeQYt4CZrItOfdBuH9cM_sI8lfoJEisxRboqDirBN3B9LCT2F4=]

- Aidic. Dyeing Mechanism of Wool and Silk with Extract of Allium Cepa. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG81-bKyd6-zWwCuqKBIHtYtZSEcmJM_QlKtb_aNODesAgI5qrz755M7PLd5-7RvmZomrlniunDwKyCqmbdbjyf6yHl4Aazx-cJorCgQxXAA2-cwSZFK_U799W9fOEDKXdA]

- Unknown. Textile and Dye Wastewater: Innovative Treatment Solutions for Environmental Protection. (2024-11-15). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHasRxYpYLoKuu0G8dit4Wl7ztsSZe3l6yINaYdmFten3IL2aZxKsUZX6VhJaB06oeVnZj53SlUVDkgCX9-YFNchMpppl6CPdsI7oaDAoHRiI6kcZhOTCMkUySUdwfUabbBpo3wPSQd-G_EsxDiMY4wC6lDrtVyuczKS0LI3cVKsGszfZAca-BxszeLhPdjt_PPY6djC5h2P2m52Aav7KhIN_PpYC934VkFQxzNFMxmR-wi0Avc]

- Unknown. Textile and Dyeing Industry Water Treatment: A Comprehensive Case Study. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKhT6UOsFAIZtWqg8r60kfV3caQeslOl7J6bLv-rosjtsA-ywOnj6fuvJodmfq8Uyv_THNk_kfT4NU7SRaFga1nAjiGZ6YCdvKOKlMTC2LMGoLHaV75RxdbbgHJ3Cgzpix2UGK8bc8TensItZpXQOsW_nihgLkRCUvZTr40pHZ_qi4buwaR800srU_SKEhCrqiV87IGiUVlR0=]

- Vinipul Chemicals Pvt. Ltd. Green Acid for Textile supplier – manufacturer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBC5AwlLIQTyR0aFGt1g9BiijurPqfHYtD0Y2k48bUQADFtlX-XpIb-yg8SvQVwSV96eBspazw5kus-ssiR2LB4qNMp6JUIsTg4X_gEnvRVsu_fgj-Up4y1wXigiyWtP_q52w__dItXvTGZqkDHbGDdHsKbITtZw==]

- Unknown. Green Analytical Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxP3dOyKAAdUJIWh3Bks9jDwdZc5-BQ-MVyvpWCQXarkb1CrShtU79Ee51QNYhjzQcSSh-boPXNTelJ6AJgspwrcVXvqDG0TFXq3NRkVFD3tjrQozCh0OWJo8rsHLNH30nN_uRscFlL7Zj8QSozaNkZbmFQoPmgJOn2xbVOG2QJV6nGTM1eeInc2b9yA==]

- Unknown. Selected Methods of Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjEfao-HtPBwCKCYVr62sSccAiUPVma1SdgAOca1pcH54lD4WvL9DuNev5aDJx_yeTqboEV3Jw523wNPODwaFoYiP5k-laAqT43zpXezcUp83CpusuWG3yF1gikAoZeznY3tykTpJmGQzwUW-EVMgu7ut0CY6CHtN3dnhwzMu1u9C2BNtSvcSf8Zd24uKSQIONw4y0E79TH6hMnUPkn0hHYXup90AfEvAArSaXSeZnewF1pWJ9ku-PgArgkYNT9w==]

- ACS Omega. Degradation Efficiency of Organic Dyes on CQDs As Photocatalysts: A Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEODgtL7Xvpdd6NaYyCWw_BA7MU685jaPMLtS-8gwCkCrVL0XPmmepkdOdNITiwKAdqFZnhpUtJPsBCupEUyrEdxsb9meR3VsGskV-vCu_WBswITl74ehZ-sIxIAKoNl90eFeh3dTDNdnkO5CE=]

- PMC - NIH. A critical review of textile industry wastewater: green technologies for the removal of indigo dyes. (2023-03-27). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERpr7V4TIwL53-vryeQEBKDYfg0B1GKK0oqJkevssEWEsWRGMSy3wmwx3MsOcmijGsJQ65jb9iybcEriLeLWu3ZF2nZcgPPwy8VUYWTsX1hTXBpeGFzWIEuy9HQ7dvUZ5v6guTtU1DQBIALiaH]

- MDPI. From Biomass to Adsorbent: A Comprehensive Review on Bio-Derived Carbons for Dye Removal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6I4IO5RG48sZ6323TQS-48MmXo-KSX2GzJWU_f41bT-nkc3N9FmNhfjm2OQtQBHpoJH6MLdBpp1Pe9L6HReDqbDGz96I-IM-Ax3C5mYMEUV70tmxrfHRvObRA8egr4ianSg==]

- Biointerface Research in Applied Chemistry. Eradication of Fatal Textile Industrial Dyes by Wastewater Treatment. (2021-04-20). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzQuyJrU_6pPXeSYRL-3MF6l8-vchTGySy404QAax7Puqz8INFPUQX6mM-CU1GUCfdJrprIr9LlfMQlBHORoWZXq0aCVKwZaqLsdVV7onzK8dKVYnntu4Ssb3Xam-tA4OFsSDl33Hiw8ywRcQ8jsQo2bPQx98Wy15FP5dUI8XhKHlCMAAJZDMjiXxtr7A=]

- Dharma Trading. Ice Dyeing with Acid Dye on Wool and Silk Tutorial. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEELhIX67MXLyD7M4skvmsN_kLErPIYSEEw7oZI_uYcBsVWgNQTdjtI6c4yuoSup7mhdgehjDB_dDMxj3RjBM1QTxdo2f3fngHbwOnAroSyk2oKOMWuNh9KJSqBRaIiSba3fR58bikxlQUFMQ-9uuZReOyOowKVPsOWyjzP6CUAu7KAeJEZWJkwklDvAlxsbIwnCUY=]

Sources

- 1. benchchem.com [benchchem.com]

- 2. auracolorchemindustry.com [auracolorchemindustry.com]

- 3. wildwoollys.com [wildwoollys.com]

- 4. textilelearner.net [textilelearner.net]

- 5. aidic.it [aidic.it]

- 6. Ice Dyeing with Acid Dye on Wool and Silk Tutorial [dharmatrading.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. dyesandpigments.com [dyesandpigments.com]

- 9. researchgate.net [researchgate.net]

- 10. omicsonline.org [omicsonline.org]

- 11. waterandwastewater.com [waterandwastewater.com]

- 12. pjsir.org [pjsir.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. jmaterenvironsci.com [jmaterenvironsci.com]

- 17. researchgate.net [researchgate.net]

- 18. deswater.com [deswater.com]

- 19. Acute toxicity assessment of textile dyes and textile and dye industrial effluents using Daphnia magna bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Acid Green 16 for Laboratory Applications

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Acid Green 16 (C.I. 44025), a synthetic triphenylmethane dye. Intended for researchers, scientists, and professionals in drug development and other scientific fields, this document synthesizes available data on the dye's physicochemical properties, its behavior in various laboratory solvents, and its stability under different environmental conditions. While quantitative data in the public domain is limited, this guide establishes a foundational understanding and provides standardized methodologies for researchers to determine these critical parameters in their own laboratory settings.

Introduction: Understanding Acid Green 16

Acid Green 16, also known by names such as Naphthalene Green V and Lissamine Green V, is an anionic dye widely utilized in the textile industry for dyeing wool and silk.[1] Beyond its traditional applications, its distinct spectral properties make it a compound of interest in various research contexts, including as a staining agent in biological and histological studies.[2] A thorough understanding of its solubility and stability is paramount for its effective and reproducible use in controlled laboratory environments.